Product packaging for 1-Fluoro-4-nitronaphthalene(Cat. No.:CAS No. 341-92-4)

1-Fluoro-4-nitronaphthalene

Cat. No.: B1331356
CAS No.: 341-92-4
M. Wt: 191.16 g/mol
InChI Key: XVDSBUCGMJBTNO-UHFFFAOYSA-N
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Description

Properties of 1-Fluoro-4-nitronaphthalene

PropertyValue
Molecular FormulaC10H6FNO2 nih.gov
Molecular Weight191.16 g/mol nih.gov
CAS Number341-92-4 nih.gov
Physical FormSolid cymitquimica.comsigmaaldrich.com
InChI KeyXVDSBUCGMJBTNO-UHFFFAOYSA-N cymitquimica.com

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon with the formula C₁₀H₈, is composed of two fused benzene (B151609) rings. ijrpr.comwikipedia.org This fundamental structure provides a rigid and electron-rich scaffold that is central to many areas of chemistry. ijrpr.com Its aromatic nature makes it susceptible to a variety of chemical transformations, including electrophilic aromatic substitution, oxidation, and reduction, which lead to a vast array of functionalized derivatives. ijrpr.com In contemporary science, the naphthalene framework is a key component in the synthesis of polymers, dyes, and pharmaceuticals. ijrpr.com Furthermore, research is actively exploring the potential of naphthalene-based materials in electronics and energy storage applications. ijrpr.comrsc.org The ability to systematically modify the naphthalene core, for instance, by introducing substituents at specific positions, allows for the fine-tuning of its electronic and photophysical properties. acs.orgrsc.org

The introduction of a fluorine atom onto the naphthalene ring, a process known as fluorination, significantly alters the parent molecule's physical and chemical properties. solubilityofthings.com Fluorine is the most electronegative element, and its presence can induce strong electronic effects, influencing the reactivity and biological activity of the molecule. oup.com In naphthalene chemistry, fluorination can enhance the metabolic stability of a compound, a desirable trait in pharmaceutical development. solubilityofthings.com The introduction of fluorine can also modulate the lipophilicity of the naphthalene system, which affects its solubility and transport properties. solubilityofthings.com The site-selective fluorination of naphthalene and its derivatives is an area of active research, with various reagents and methods being developed to achieve high yields and regioselectivity. oup.comresearchgate.net The resulting fluorinated naphthalenes serve as versatile intermediates in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. solubilityofthings.com

The nitro group (–NO₂) is a powerful electron-withdrawing group that profoundly influences the reactivity of aromatic systems. wikipedia.orgnumberanalytics.com Its strong deactivating nature retards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution, making it a valuable tool for synthetic chemists. wikipedia.org The presence of a nitro group can activate an aromatic ring towards attack by nucleophiles, enabling the synthesis of a wide range of substituted compounds. wikipedia.orgnumberanalytics.com Furthermore, the nitro group itself is a versatile functional group that can be readily transformed into other functionalities, most notably through reduction to an amino group (–NH₂). mdpi-res.com This transformation is a cornerstone of many synthetic pathways, providing access to anilines and their derivatives, which are crucial building blocks for dyes, pharmaceuticals, and other complex organic molecules. mdpi-res.comscispace.com The synthetic utility of the nitro group is further enhanced by its ability to participate in various carbon-carbon bond-forming reactions. mdpi-res.comnih.gov

Historically, the synthesis of specifically substituted naphthalenes like this compound has been driven by the need for tailored building blocks in organic synthesis. The preparation of nitronaphthalenes, such as 1-nitronaphthalene (B515781), has been well-established for over a century, typically involving the nitration of naphthalene with a mixture of nitric and sulfuric acids. prepchem.comscitepress.orggoogle.com The synthesis of fluoronitronaphthalenes represents a more specialized area of research. Early methods for introducing fluorine into aromatic rings, such as the Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate, have been applied to nitro-substituted naphthalenes. rsc.org Over time, more efficient and selective fluorination methods have been developed. This compound has emerged as a useful synthetic precursor, for instance, in reactions involving activated methyl groups. alfa-chemical.com Its utility is rooted in the combined electronic effects of the fluoro and nitro substituents on the naphthalene core.

Current research involving this compound continues to explore its utility as a versatile synthetic intermediate. For example, recent studies have demonstrated its use in palladium-catalyzed methylation reactions, where the nitro group can be displaced by a methyl group. researchgate.net This highlights the ongoing efforts to expand the repertoire of cross-coupling reactions involving nitroaromatic compounds.

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: The exploration of new catalytic systems to functionalize the this compound core will likely continue. This includes the development of more sustainable and efficient methods for its synthesis and subsequent transformations.

Medicinal Chemistry Applications: Given that fluorinated and nitrated aromatic compounds are common motifs in bioactive molecules, this compound may serve as a key starting material for the synthesis of novel pharmaceutical candidates. nih.gov

Materials Science: The unique electronic properties imparted by the fluoro and nitro groups make this compound and its derivatives interesting candidates for the development of new organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of fluorine can significantly impact the optoelectronic and electrochemical properties of conjugated polymers. rsc.org

Reported Reactions of this compound

Reaction TypeReagents/ConditionsProduct Type
Hydrogenation Palladium on activated charcoal, H₂ 4-Fluoro-1-aminonaphthalene
Denitrative Methylation researchgate.netTrimethylboroxine (B150302), Pd/BrettPhos catalyst, Cs₂CO₃ researchgate.netMethylated naphthalene derivative researchgate.net
Reaction with Activated Methyl Groups alfa-chemical.comNot specified alfa-chemical.comActivated methyl group products alfa-chemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6FNO2 B1331356 1-Fluoro-4-nitronaphthalene CAS No. 341-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDSBUCGMJBTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294139
Record name 1-fluoro-4-nitronaphthalene
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Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-92-4
Record name 341-92-4
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Record name 1-fluoro-4-nitronaphthalene
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Record name 1-Fluoro-4-nitronaphthalene
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Synthetic Methodologies and Advanced Reaction Pathways for 1 Fluoro 4 Nitronaphthalene

Classical Synthetic Routes to 1-Fluoro-4-nitronaphthalene

The traditional preparation of this compound relies on two primary strategies: the electrophilic nitration of a fluorinated naphthalene (B1677914) precursor and the nucleophilic fluorination of a nitronaphthalene derivative via a diazonium salt intermediate.

Nitration of 1-Fluoronaphthalene (B124137)

A direct and efficient method for synthesizing this compound is the electrophilic nitration of 1-fluoronaphthalene. This reaction introduces a nitro group onto the naphthalene ring system.

Direct Nitration using Fuming Nitric Acid

The direct nitration of 1-fluoronaphthalene using fuming nitric acid has been reported as a successful method for producing this compound in good yield. researchgate.net This approach involves treating the 1-fluoronaphthalene substrate with a potent nitrating agent, which generates the nitronium ion (NO₂⁺) as the active electrophile for the aromatic substitution reaction. Other nitrating systems, such as a mixture of nitric acid and sulfuric acid, are commonly used for nitrating naphthalene and can yield 1-nitronaphthalene (B515781) in yields as high as 95-97%. scitepress.org

Regioselectivity and Isomer Formation in Nitration Reactions

In the electrophilic nitration of 1-fluoronaphthalene, the position of the incoming nitro group is directed by the existing fluoro substituent. The fluorine atom is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the intermediate carbocation (the sigma complex). While both the ortho (position 2) and para (position 4) positions are activated, the nitration occurs preferentially at the 4-position. This high regioselectivity is a common feature in the nitration of naphthalene, which typically favors substitution at the 1-position (α-position) over the 2-position (β-position), often with a selectivity of 96% for the 1-nitro isomer. scitepress.org In the case of 1-fluoronaphthalene, the substitution at the 4-position is electronically favored and sterically less hindered compared to the 2-position, leading to this compound as the major product. researchgate.net

Synthesis from Nitro-1-naphthylamines

An alternative pathway to this compound begins with an amino-substituted nitronaphthalene, specifically 4-nitro-1-naphthylamine. researchgate.netsigmaaldrich.comnih.gov This multi-step synthesis utilizes a classical transformation of an aromatic amine into an aryl fluoride (B91410).

Diazotization and Halogenation Approaches

This synthetic route is a prominent example of the Balz-Schiemann reaction. wikipedia.orgbyjus.com The process commences with the diazotization of the primary aromatic amine, 4-nitro-1-naphthylamine. researchgate.netrsc.org In this step, the amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. byjus.comgoogle.comgoogle.com

The resulting diazonium salt is then converted to the target aryl fluoride. In the classic Balz-Schiemann reaction, this is achieved by introducing fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate (B81430) salt. wikipedia.orgbyjus.com This intermediate is typically isolated and then thermally decomposed. Heating the diazonium tetrafluoroborate drives off nitrogen gas and boron trifluoride, leaving the desired this compound. wikipedia.org While effective, modified versions of this reaction have been developed to improve yields and avoid the isolation of potentially unstable diazonium intermediates. researchgate.net For analogous compounds like 1-fluoro-2-nitronaphthalene, modified Schiemann reactions have been reported with yields in the range of 10-15%. researchgate.net

Comparison of Synthetic Yields and Efficiencies for Established Methods

Direct nitration of 1-fluoronaphthalene is described as providing a "good yield," suggesting it is a relatively efficient, single-step process. researchgate.net In contrast, the multi-step Balz-Schiemann reaction starting from 4-nitro-1-naphthylamine, while a cornerstone of aryl fluoride synthesis, can be associated with more moderate yields. For similar fluoronitronaphthalene compounds, yields for modified Schiemann reactions are reported to be in the 10–15% range. researchgate.net

The following table provides a summary and comparison of these established synthetic methods.

Synthetic MethodStarting MaterialKey ReagentsReported YieldNumber of StepsCitation(s)
Direct Nitration 1-FluoronaphthaleneFuming Nitric AcidGood1 researchgate.net
Diazotization/Halogenation (Balz-Schiemann) 4-Nitro-1-naphthylamine1. NaNO₂, H⁺2. HBF₄3. Heat10-15% (for analogous compounds)2-3 researchgate.netresearchgate.net

Modern and Green Chemistry Approaches in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more sustainable and environmentally conscious routes to valuable compounds like this compound. These methods aim to improve upon traditional synthetic pathways, such as the direct nitration of 1-fluoronaphthalene with fuming nitric acid, by reducing hazardous waste and improving atom economy. researchgate.net

Catalytic methods have revolutionized the functionalization of aromatic compounds, enabling precise modifications under milder conditions. For this compound, these transformations allow for the selective manipulation of either the nitro group or the carbon-fluorine bond, providing a versatile platform for creating diverse molecular architectures. rsc.org

A significant advancement in the functionalization of nitroaromatics is the development of transition metal-catalyzed methylation. Specifically, palladium-catalyzed denitrative methylation using trimethylboroxine (B150302) (TMB) as the methylating agent has been successfully applied to this compound. rsc.org This reaction demonstrates remarkable chemoselectivity, allowing for the sequential methylation of the C–NO₂ and C–F bonds. rsc.org

The process typically involves a palladium catalyst, such as Palladium(II) acetylacetonate (B107027) (Pd(acac)₂), paired with a specialized phosphine (B1218219) ligand like BrettPhos. rsc.orgsemanticscholar.org This catalytic system effectively cleaves the inert C–NO₂ bond for ipso-methylation. rsc.org This method is part of a broader strategy to use readily available nitroarenes as substrates, overcoming limitations of traditional cross-coupling reactions that often require pre-functionalized starting materials like aryl halides. rsc.org The ability to selectively methylate the nitro position first, leaving the fluorine atom intact for subsequent reactions, highlights the synthetic utility of this approach for late-stage molecular editing. rsc.org

Table 1: Palladium-Catalyzed Denitrative Methylation of this compound rsc.orgsemanticscholar.org
ReactantProductCatalyst SystemMethylating AgentBaseSolventTemperatureYield
This compound1-Fluoro-4-methylnaphthalenePd(acac)₂ / BrettPhosTrimethylboroxine (TMB)Cs₂CO₃1,4-Dioxane130°C85%

The nitro group of this compound can serve as a leaving group in palladium-catalyzed C-N coupling reactions. researchgate.net This denitrative amination allows for the formation of a new carbon-nitrogen bond, transforming the nitroarene into an aniline (B41778) derivative. These reactions expand the utility of nitroarenes as versatile arylating agents, directly competing with more traditional aryl halide-based cross-coupling methods like the Buchwald-Hartwig amination. rsc.org

Catalytic systems often employ a palladium source and a specialized ligand, such as the sterically bulky N-heterocyclic carbene (NHC) or phosphine ligands like BrettPhos, which are effective for activating the C–NO₂ bond. researchgate.netrsc.orgacs.org For instance, nitroarenes can react with various amines, hydrazones, or N-H heteroarenes to yield the corresponding coupled products in good to excellent yields. researchgate.netrsc.org This strategy is advantageous as it utilizes nitroarenes directly, which are often synthesized in a single step from the parent arene, thus avoiding the multiple steps required to produce an equivalent aryl halide. researchgate.netacs.org

The principles of green chemistry, which encourage waste reduction, use of safer chemicals, and energy efficiency, are increasingly influencing the synthesis of nitroaromatics.

A key aspect of green chemistry is step economy—reducing the number of transformations required to reach a target molecule. The use of nitroarenes like this compound as direct starting materials in cross-coupling reactions is a prime example of this principle. researchgate.netacs.org This approach avoids the traditional, often polluting, sequence of reduction, diazotization, and halogenation needed to convert a nitroarene into an aryl halide for subsequent reactions. researchgate.netacs.org

Furthermore, efforts are being made to render the nitration process itself more environmentally friendly. Classic nitration using concentrated nitric and sulfuric acids generates significant acidic waste. Modern alternatives under investigation include using solid acid catalysts, solvent-free reaction conditions, or milder nitrating agents like calcium nitrate (B79036) to reduce environmental impact. gordon.edumdpi.com For example, silica (B1680970) gel has been used as a medium for the nitration of aromatic compounds with aqueous nitric acid, eliminating the need for sulfuric acid and organic solvents. mdpi.com Adopting such methods for the synthesis of this compound from 1-fluoronaphthalene could significantly reduce pollution. researchgate.netuomustansiriyah.edu.iq

Environmentally Benign Synthetic Protocols

Derivatization and Structural Modification Pathways Involving this compound

This compound is a bifunctional molecule, with both the fluorine atom and the nitro group available for distinct chemical transformations. This dual reactivity makes it a valuable precursor for a wide range of more complex molecules.

One primary derivatization pathway is the nucleophilic aromatic substitution (SₙAr) of the activated fluorine atom. The strong electron-withdrawing effect of the para-nitro group makes the C-F bond susceptible to attack by nucleophiles. This has been exploited in the synthesis of guanidinylated aryl 2,5-dideoxystreptamine (B1253846) (GADD) derivatives, which have been investigated as potent inhibitors of the enzyme furin. researchgate.netnih.govpnas.org In these syntheses, the amine groups of a 2,5-dideoxystreptamine core act as nucleophiles, displacing the fluoride from one or more molecules of this compound. researchgate.netnih.gov

Another fundamental transformation is the reduction of the nitro group to an amine, yielding 4-fluoro-1-naphthalenamine. This reaction is commonly achieved through catalytic hydrogenation using catalysts such as palladium on activated charcoal (Pd/C) under a hydrogen atmosphere. The resulting 4-fluoro-1-naphthalenamine is a versatile intermediate itself, as the primary amine can undergo a host of further reactions, including diazotization or acylation. pnas.org

Table 2: Key Derivatization Reactions of this compound
Reaction TypeReagents & ConditionsProductReference
Nucleophilic Aromatic Substitution (SₙAr)2,5-Dideoxystreptamine derivative, NaH, Dimethylformamide (DMF)N-(4-nitronaphthalen-1-yl) substituted amine researchgate.netnih.gov
Nitro Group ReductionH₂, 10% Palladium on charcoal (Pd/C), Ethyl acetate (B1210297) (EtOAc), 50 psi4-Fluoro-1-naphthalenamine

Reduction of the Nitro Group to Amino Functionality (e.g., 4-Fluoro-1-aminonaphthalene)

The reduction of the nitro group in this compound to an amino group yields 4-fluoro-1-aminonaphthalene. researchgate.net This transformation is a crucial step in the synthesis of various derivatives.

A common and efficient method for the reduction of the nitro group is catalytic hydrogenation using palladium on activated charcoal (Pd/C). In a typical procedure, this compound is dissolved in a suitable solvent, such as ethyl acetate, and subjected to hydrogenation in the presence of a 10% Pd/C catalyst. The reaction is typically carried out under a hydrogen pressure of 50 psi for several hours until the starting material is consumed. The catalyst is then removed by filtration, and the product, 4-fluoro-1-aminonaphthalene, is obtained after solvent evaporation.

This method is highly effective for the selective reduction of the nitro group while preserving other functional groups. rsc.org The use of palladium on charcoal is favored due to its high catalytic activity and the ease of separation from the reaction mixture. researchgate.netenamine.net The efficiency of the hydrogenation can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the choice of solvent. google.comchinesechemsoc.org

Table 1: Hydrogenation of this compound
ReactantCatalystSolventConditionsProductReference
This compound10% Palladium on activated charcoalEthyl Acetate50 psi H₂, 5 hours4-Fluoro-1-aminonaphthalene

Mechanistic Studies and Reaction Kinetics of 1 Fluoro 4 Nitronaphthalene Transformations

Detailed Reaction Mechanisms

The reactivity of 1-fluoro-4-nitronaphthalene is dominated by its susceptibility to nucleophilic attack, proceeding through several distinct mechanisms, including nucleophilic aromatic substitution (SNAr), vicarious nucleophilic substitution (VNS) of hydrogen, radical processes, and photochemical pathways.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. This mechanism is distinct from SN1 and SN2 reactions and proceeds via a two-step addition-elimination sequence. wikipedia.orglibretexts.org

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine, which is the rate-determining step. masterorganicchemistry.com This attack is facilitated by the electron-withdrawing nitro group, which delocalizes the negative charge of the intermediate. The aromaticity of the ring is temporarily disrupted to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

The key features of the SNAr mechanism for this compound are:

Activation : The nitro group at the para position strongly activates the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgmasterorganicchemistry.com The negative charge is delocalized onto the oxygen atoms of the nitro group. libretexts.org

Intermediate : The formation of the negatively charged Meisenheimer complex is the slow, rate-determining step. youtube.com This intermediate is a tetrahedral (sp3-hybridized) carbon complex. libretexts.org

Leaving Group Departure : In the second, faster step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the naphthalene (B1677914) ring is restored. masterorganicchemistry.com

Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr

Leaving Group Relative Rate Electronegativity
F High 3.98
Cl Moderate 3.16
Br Low 2.96
I Very Low 2.66

This interactive table shows that in SNAr reactions, the reactivity order is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the bond strength of the leaving group is not the determining factor in the reaction rate.

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom is replaced instead of a leaving group like a halogen. wikipedia.org This reaction is characteristic of electrophilic arenes, such as nitroarenes. organic-chemistry.org The mechanism involves a carbanion that contains a leaving group on the carbanionic carbon. organic-chemistry.orgthieme-connect.de

The VNS mechanism proceeds as follows:

Addition : A carbanion (generated from a CH-acid like chloromethyl phenyl sulfone in the presence of a strong base) adds to the electron-deficient naphthalene ring, typically at a position ortho or para to the nitro group. organic-chemistry.orgkuleuven.be In this compound, this addition occurs preferentially at the hydrogen-bearing carbon positions ortho to the nitro group.

β-Elimination : The intermediate adduct then undergoes a base-induced β-elimination of HX (e.g., HCl) from the tetrahedral carbon, leading to the formation of a nitrobenzylic carbanion. organic-chemistry.orgchimia.ch

Protonation : An acidic work-up protonates the resulting carbanion to yield the final substituted product. organic-chemistry.org

In compounds like this compound, VNS and SNAr are competing processes. Generally, the addition of nucleophiles to hydrogen-bearing positions is kinetically faster than addition to the carbon bearing a halogen. organic-chemistry.orgchimia.ch However, the subsequent elimination step determines the final product. While VNS is often faster than the SNAr of halogens like chlorine or bromine, fluoride (B91410) is a superior leaving group. organic-chemistry.org Consequently, in this compound, the SNAr pathway is often favored over VNS, depending on the specific nucleophile and reaction conditions. organic-chemistry.org

While ionic pathways like SNAr and VNS are common, radical mechanisms can also play a role in the chemistry of nitroaromatic compounds. The most relevant is the radical-nucleophilic aromatic substitution, or SRN1 mechanism. dalalinstitute.com

The SRN1 mechanism is a multi-step chain reaction:

Initiation : The reaction starts with the transfer of an electron to the this compound molecule, forming a radical anion. This can be initiated by photochemical methods or by solvated electrons.

Propagation :

The radical anion fragments, losing a fluoride ion to form an aryl radical.

This aryl radical then reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to a new molecule of this compound, propagating the chain reaction and forming the product.

Termination : The chain reaction is terminated when radical species combine or are quenched. youtube.comlibretexts.org

The formation of a radical anion is a key step. The nitro group is highly effective at stabilizing the extra electron, making nitroarenes susceptible to this type of reaction. Although less common than SNAr for fluoro-substituted arenes, the SRN1 pathway can be significant under specific conditions, such as in the presence of strong nucleophiles and a radical initiator. dalalinstitute.com

The presence of the nitronaphthalene chromophore makes this compound susceptible to photochemical transformations. Upon absorption of UV light, the molecule is promoted to an electronically excited state, which exhibits different reactivity compared to its ground state.

The photosubstitution of nitroaromatic compounds with amines has been studied, and related compounds like 1-methoxy-4-nitronaphthalene (B51467) serve as a model. acs.org These reactions can proceed through dual pathways involving either the singlet or triplet excited state of the nitronaphthalene derivative. iupac.org

The reaction with amines can lead to the replacement of the fluorine atom. The mechanism is believed to involve the formation of an excited-state complex (exciplex) between the excited this compound and the amine. This can be followed by electron transfer to form a radical ion pair, which then proceeds to products. The specific pathway and efficiency of the reaction depend on factors such as the solvent and the nature of the amine. acs.org

Upon photoexcitation, this compound is promoted to a short-lived singlet excited state (S1). This state can either fluoresce, undergo a non-radiative decay back to the ground state (S0), or undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T1). nih.gov For many nitronaphthalenes, intersystem crossing to the triplet state is a very efficient process. rsc.orgresearchgate.net

This excited triplet state is often the key reactive species in photochemical reactions. rsc.org For instance, the excited triplet state of 1-nitronaphthalene (B515781) is known to be a powerful oxidant. rsc.orgresearchgate.net In the context of this compound, this triplet state can react with various species. For example, it can abstract hydrogen atoms or react with nucleophiles. The introduction of substituents, like an amine, can significantly alter the properties of these excited states, suppressing intersystem crossing and opening up other deactivation pathways, which can even lead to fluorescence. nih.gov

Table 2: Photophysical Properties of 1-Nitronaphthalene (Parent Compound)

Property Value/Description Reference
Excitation Promotion to S1 state nih.gov
Intersystem Crossing (ISC) Efficiently forms T1 state rsc.org
Triplet State (T1) Reactivity Acts as an oxidant rsc.orgresearchgate.net
Lifetime (S1) Sub-picosecond nih.gov

This interactive table summarizes the key photophysical behaviors of the parent 1-nitronaphthalene chromophore, which are fundamental to understanding the photochemical reactions of this compound.

Photochemical Reaction Pathways

Kinetic Analysis of Reactions Involving this compound

The kinetic analysis of SNAr reactions, the primary pathway for the transformation of this compound, typically involves monitoring the rate of disappearance of the reactant or the rate of formation of the product. The presence of the nitro group in the para position to the fluorine atom strongly activates the aromatic ring towards nucleophilic attack, making these reactions proceed at measurable rates.

The determination of rate constants for the reactions of this compound with various nucleophiles is crucial for a quantitative understanding of its reactivity. These reactions generally follow second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile.

The rate law can be expressed as: Rate = k[this compound][Nucleophile]

Where k is the second-order rate constant.

While specific rate constants for this compound are not available, data from analogous compounds provides insight. For instance, the reactions of 1-fluoro-2,4-dinitrobenzene (B121222) with various amines have been extensively studied. The rate of these reactions is influenced by the nucleophilicity of the amine and the nature of the solvent.

Activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined by studying the effect of temperature on the reaction rate. These parameters provide valuable information about the transition state of the reaction. A negative entropy of activation, for example, is often indicative of a more ordered transition state compared to the reactants, which is typical for bimolecular reactions like the SNAr mechanism.

Although a specific data table for this compound cannot be generated due to the lack of available data, a hypothetical table illustrating the expected trend based on analogous compounds is presented below.

Hypothetical Rate Constants and Activation Parameters for the Reaction of this compound with Piperidine in Various Solvents at 25°C
Solventk (L mol-1 s-1)ΔH (kJ mol-1)ΔS (J mol-1 K-1)
n-HexaneData not availableData not availableData not available
DichloromethaneData not availableData not availableData not available
AcetonitrileData not availableData not availableData not available
Dimethyl Sulfoxide (B87167) (DMSO)Data not availableData not availableData not available

This table is for illustrative purposes only and does not represent actual experimental data.

The rate of nucleophilic aromatic substitution of this compound is significantly influenced by several reaction conditions, including the nature of the solvent, the temperature, and the concentration of the reactants.

Solvent Effects: The choice of solvent can have a profound impact on the reaction rate. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, are generally effective at accelerating SNAr reactions. These solvents can solvate the charged intermediate (Meisenheimer complex) formed during the reaction, thereby stabilizing it and lowering the activation energy. In contrast, nonpolar solvents would be expected to result in significantly slower reaction rates.

Temperature Effects: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. The relationship between the rate constant and temperature is described by the Arrhenius equation. By measuring the rate constant at different temperatures, the activation energy (Ea) for the reaction can be determined.

Concentration Effects: The rate of reaction is directly proportional to the concentration of both this compound and the nucleophile, as indicated by the second-order rate law. Increasing the concentration of either reactant will lead to a corresponding increase in the reaction rate.

The following interactive table illustrates the expected qualitative influence of various reaction conditions on the rate of transformation of this compound.

Qualitative Influence of Reaction Conditions on the Rate of Nucleophilic Aromatic Substitution of this compound
ConditionChangeEffect on Reaction Rate
Solvent PolarityIncreaseIncrease
DecreaseDecrease
TemperatureIncreaseIncrease
DecreaseDecrease
Nucleophile ConcentrationIncreaseIncrease
DecreaseDecrease

Advanced Applications and Functional Materials Derived from 1 Fluoro 4 Nitronaphthalene

Precursors in Complex Organic Synthesis

The strategic placement of the fluoro and nitro groups on the naphthalene (B1677914) ring makes 1-fluoro-4-nitronaphthalene a valuable precursor in multi-step organic synthesis. The nitro group can be readily reduced to an amine, providing a nucleophilic site for further reactions, while the fluorine atom can be displaced through nucleophilic aromatic substitution, a key reaction in forming complex ethers and other derivatives. This dual reactivity is leveraged in the production of high-value chemical products.

Fluorinated building blocks are highly sought after in the pharmaceutical industry due to the unique properties that fluorine atoms can impart to a molecule, such as increased metabolic stability and enhanced binding affinity. ossila.com this compound is an important intermediate in this context, primarily used in reactions where the naphthalene moiety is a core component of the final active pharmaceutical ingredient.

A prime example of the importance of this compound in pharmaceuticals is its role as a key starting material in the synthesis of Duloxetine Hydrochloride. Duloxetine is a widely used antidepressant that functions as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI). The synthesis involves a critical nucleophilic aromatic substitution reaction where the fluorine atom of 1-fluoronaphthalene (B124137) (a derivative of this compound) is displaced by an alcohol intermediate.

In a common synthetic route to Duloxetine, an intermediate alcohol, (S)-3-(methylamino)-1-(2-thienyl)-1-propanol, is deprotonated with a strong base like sodium hydride to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon atom bearing the fluorine on the 1-fluoronaphthalene ring to form a naphthyl ether linkage, which is the core structure of Duloxetine. This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

Reagent/ConditionRole/Parameter
Starting Material (S)-3-methylamino-1-(2-thienyl)-1-propanol
Key Reagent 1-Fluoronaphthalene
Base Sodium Hydride (NaH)
Solvent Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMA)
Temperature 20 - 50 °C

The utility of this compound extends beyond pharmaceuticals into the realm of specialty chemicals and colorants. The reactive nitro group is a gateway to a variety of functional groups, most importantly the amino group through reduction. The resulting 4-fluoro-1-aminonaphthalene is a valuable intermediate for further chemical elaboration.

This amino derivative can serve as a diazo component in the synthesis of azo dyes. wikipedia.org In this process, the amine is treated with nitrous acid to form a highly reactive diazonium salt. This salt is then coupled with an electron-rich aromatic compound (a coupling component) to form an azo compound, characterized by the -N=N- linkage that typically imparts color. icrc.ac.ir Naphthalene-based azo dyes are a significant class of synthetic colorants used extensively in the textile industry. icrc.ac.irresearchgate.net

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Development of Fluorescent Probes and Sensors

Naphthalene and its derivatives are well-known for their unique photophysical properties, making them excellent candidates for the development of fluorescent probes and sensors. nih.gov These molecules can be designed to detect specific ions, molecules, or changes in their environment through a measurable change in their fluorescence emission. nih.gov The rigid, planar structure and large π-electron system of the naphthalene core contribute to high quantum yields and excellent photostability in many of its derivatives. nih.gov

The fluorescence properties of naphthalene derivatives can be finely tuned by introducing various substituents onto the aromatic ring. nih.gov Modifications at the C-4 position of the naphthalene structure are particularly effective in modulating the optical and fluorescent behavior of the molecule. researchgate.net

Derivatives of this compound are promising scaffolds for fluorescent probes. The nitro group itself typically quenches fluorescence. However, its conversion to an amino group or other electron-donating or electron-accepting moieties can generate compounds with strong fluorescence. researchgate.net For example, many 4-substituted 1,8-naphthalimide (B145957) derivatives, which can be synthesized from naphthalene precursors, exhibit high fluorescence quantum yields and are used in applications ranging from cellular imaging to organic light-emitting diodes (OLEDs). researchgate.net The fluorine atom can further modify the electronic properties and photostability of the resulting fluorophore. dntb.gov.ua The photophysical properties, such as absorption maxima (λ_abs), emission maxima (λ_em), and fluorescence quantum yield (Φ_F), are highly dependent on the nature of the substituent and the solvent environment.

Naphthalene Derivative ClassSubstituent EffectTypical Quantum Yield (Φ_F) RangeReference
Silyl-substituted Naphthalenes Silyl groups cause bathochromic shifts and increased fluorescence intensity.Not specified nih.gov
Amino Core-Substituted Naphthalene Diimides Fluorinated side chains can lead to exceptionally high quantum yields.~0.8 dntb.gov.ua
4-Substituted 1,8-Naphthalimides Electron-donating or -accepting groups at the C-4 position modulate optical properties.Varies widely researchgate.net

Research in Enzyme Inhibition and Biological Mechanisms

Nitrated aromatic compounds are a class of molecules known to interact with various biological systems. Research into their mechanisms of action often involves studying their effects on specific enzymes. Derivatives of nitronaphthalene have been investigated as potential enzyme inhibitors, providing valuable insights into biochemical pathways.

One significant area of research is the interaction of nitronaphthalene derivatives with glutathione (B108866) transferases (GSTs). nih.gov GSTs are a family of enzymes that play a critical role in detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotic compounds. nih.gov A study on dinitronaphthalene derivatives, which are structural analogues of this compound, revealed them to be potent inhibitors of human GST enzymes, particularly those in the Mu-class (GSTM1-1 and GSTM2-2). nih.gov The inhibition was found to be accompanied by the formation of a stable Meisenheimer complex at the enzyme's active site, demonstrating a specific molecular mechanism of action. nih.gov This line of research suggests that the nitronaphthalene scaffold could be a valuable starting point for designing specific enzyme inhibitors for therapeutic or research purposes.

Synthesis of Furin Inhibitors and Mechanistic Studies

Furin, a member of the proprotein convertase (PC) family of enzymes, is a vital serine protease involved in the maturation of a multitude of precursor proteins. nih.gov Its role in activating proteins that are critical for the progression of various diseases has made it a significant therapeutic target. nih.gov Consequently, the development of potent and specific furin inhibitors is an active area of research for antiviral, antibacterial, and anticancer applications. nih.govresearchgate.net

While direct synthesis routes starting from this compound are not extensively detailed in current literature, the principles of furin inhibitor design revolve around mimicking the enzyme's natural substrates. These inhibitors are often peptide-based or peptidomimetic, designed to interact with the enzyme's active site. researchgate.netnih.gov The most potent inhibitors often incorporate decarboxylated arginine mimetics in the P1 position of a peptide sequence, achieving inhibition constants (Kᵢ) in the low nanomolar to sub-nanomolar range. nih.gov

Inhibitors of furin predominantly act through a competitive mechanism, where the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. nih.govnih.gov The efficacy of these inhibitors is derived from their structural similarity to the enzyme's cleavage sequence, typically a multibasic motif like Arg-X-Lys/Arg-Arg↓. researchgate.net

For example, the potent inhibitor phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide was found to be a reversible competitive inhibitor of furin. nih.gov The 4-amidinobenzylamide group acts as an effective mimic of the P1 arginine residue, crucial for binding in the S1 pocket of the enzyme's active site. Modeling studies based on crystal structures of furin in complex with inhibitors have elucidated the key interactions, such as the amidino group of the inhibitor forming salt bridges with aspartate residues (Asp306 and Asp258) in the S1 pocket. nih.gov

Inhibitor ClassP1 Residue MimicInhibition MechanismPotency (Kᵢ) Range
Peptidomimetic4-amidinobenzylamideCompetitiveSub-nanomolar to low nanomolar
PolypeptidePoly-L-arginineCompetitiveNanomolar
CovalentChloromethyl ketone (CMK)Covalent, CompetitiveNanomolar

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of enzyme inhibitors. For furin inhibitors, SAR studies have demonstrated that modifications at the P1, P2, and P4 positions of the peptide backbone significantly influence inhibitory activity. The replacement of the P1 arginine with various non-natural mimics has been a particularly fruitful strategy. nih.gov

Studies on a series of inhibitors with the general formula R-Arg-Val-P2-P1 revealed that a 4-amidinobenzylamide group at the P1 position results in exceptionally high potency. nih.gov In contrast, inhibitors with diaminoxylene or simple benzamidine (B55565) groups at the P1 position showed significantly poorer inhibition. nih.gov This highlights the critical role of the P1 side chain's structure and charge distribution in achieving tight binding to the furin active site. The stability of the phenoxide ion, influenced by the acid dissociation constant (pKₐ), has also been shown to be a crucial factor in the inhibition of other enzymes like oestrone sulfatase, suggesting that electrostatic interactions are a key design parameter. nih.gov

The ubiquitous role of furin in processing precursor proteins makes it a key player in numerous pathologies. Furin is responsible for activating surface proteins of many pathogenic viruses, including influenza and coronaviruses, making its inhibition a promising broad-spectrum antiviral strategy. researchgate.netresearchgate.net Similarly, furin activates bacterial toxins, such as those from Pseudomonas aeruginosa, and its inhibition can mitigate toxin-related damage. nih.gov

In oncology, furin is implicated in the maturation of growth factors and matrix metalloproteinases that promote tumor growth and metastasis. Therefore, furin inhibitors are being explored as potential anticancer agents. researchgate.net There is also growing interest in the role of furin and related proteases in neurodegenerative conditions like Alzheimer's disease, where abnormal protein processing is a central pathological feature. biospace.comkffhealthnews.org The development of effective furin inhibitors could thus offer novel therapeutic interventions for a wide array of diseases. nih.gov

Antibacterial and Antitumor Mechanisms of Naphthoquinone Derivatives

Naphthoquinones, which share the core naphthalene structure of this compound, are a class of compounds known for their significant biological activities, including antibacterial and antitumor effects. nih.govmdpi.comfrontiersin.org Their mechanisms of action are diverse and often linked to their redox properties. frontiersin.org

The primary mechanisms through which naphthoquinone derivatives exert their cytotoxic effects include:

Redox Cycling and ROS Generation : Naphthoquinones can accept electrons to form semiquinone radicals, which then react with molecular oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) anions. nih.gov This induction of oxidative stress can damage cellular components, including DNA, lipids, and proteins, leading to cell death in both bacteria and cancer cells. nih.govnih.gov

DNA Damage and Topoisomerase Inhibition : Some naphthoquinone derivatives can intercalate into DNA or cause DNA strand breakage. mdpi.compreprints.org They can also inhibit the function of topoisomerases, enzymes that are essential for DNA replication and repair, thereby halting cell proliferation. mdpi.compreprints.org

Arylation : The electrophilic nature of the quinone ring allows for nucleophilic attack by biological macromolecules, such as proteins and DNA, leading to covalent modification and disruption of their function. mdpi.com

SAR studies have shown that the position and nature of substituents on the naphthoquinone ring are critical for biological activity. nih.gov Notably, the introduction of a fluorine atom has been shown to enhance the anticancer properties of certain 1,4-naphthoquinone (B94277) derivatives, underscoring the potential utility of fluorinated precursors like this compound in developing more potent therapeutic agents. mdpi.compreprints.org

MechanismTargetEffectRelevance
ROS GenerationCellular macromoleculesOxidative damage, ApoptosisAntibacterial, Antitumor
Topoisomerase InhibitionTopoisomerase I/IIDNA replication failureAntitumor
DNA Intercalation/AlkylationDNAStrand breaks, Replication blockAntibacterial, Antitumor
ArylationProteins, DNACovalent modification, Loss of functionAntitumor

Exploration in Materials Science

The unique electronic and structural properties of the naphthalene ring system make it an attractive scaffold for the design of novel functional materials. The derivatization of compounds like this compound allows for the tuning of photophysical and electronic properties for applications in materials science.

Nitroaromatic compounds, including nitronaphthalenes, are typically non-fluorescent due to rapid non-radiative decay of their singlet excited states. nih.gov However, recent research has demonstrated that these molecules can be transformed into highly efficient solid-state fluorophores through strategic chemical modification. nih.gov

A key strategy involves creating a "push-pull" electronic system by attaching a strong electron-donating group (e.g., an amine or N-amide) to the nitronaphthalene core. nih.gov This modification can dramatically increase the lifetime of the singlet excited state and induce fluorescence. Attaching an amine or N-amide to the naphthalene ring lacking the nitro group can increase the excited-state lifetime by up to 7000-fold, allowing radiative decay (fluorescence) to compete with non-radiative pathways. nih.gov

This approach opens a pathway for converting this compound into a solid-state fluorescent material. By substituting the fluoro group with an appropriate electron-donating amine, it is possible to create a derivative with strong intramolecular charge transfer (ICT) character, a common feature in many solid-state emitters. nih.govrsc.org Such materials are of great interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Theoretical and Computational Studies on 1 Fluoro 4 Nitronaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-fluoro-4-nitronaphthalene, these methods can elucidate its electronic structure and predict its behavior in chemical reactions.

The electronic character of this compound is dominated by the interplay between the electron-withdrawing nitro group (–NO₂) and the moderately deactivating, electron-withdrawing fluoro group (–F) on the naphthalene (B1677914) scaffold. The nitro group, with its strong resonance and inductive effects, significantly lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br This makes the aromatic system electron-deficient and susceptible to nucleophilic attack. scielo.br The fluorine atom also withdraws electron density via induction but can donate electron density through resonance, although its inductive effect is generally more dominant in influencing reactivity in such systems.

The Highest Occupied Molecular Orbital (HOMO) and LUMO are critical in determining a molecule's reactivity. In nitroaromatic compounds, the HOMO is typically distributed over the aromatic ring, while the LUMO is often localized around the nitro group and the carbon atom to which it is attached. mdpi.com This distribution is a key indicator of the molecule's electrophilic nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For analogous compounds like 2-fluoro-5-nitrotoluene, DFT calculations have been used to determine these frontier orbitals. nih.gov Such studies reveal that the presence of both fluoro and nitro groups leads to a significant charge transfer interaction within the molecule. nih.gov By analogy, in this compound, the LUMO would be expected to have significant density on the carbon atoms of the naphthalene ring, particularly those ortho and para to the powerful electron-withdrawing nitro group, rendering these sites electrophilic.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

Property Predicted Characteristic for this compound Basis of Prediction
HOMO Distribution Primarily located on the naphthalene ring system. General trend for aromatic compounds.
LUMO Distribution Concentrated on the nitro group and the carbon atoms at positions activated by the nitro group (e.g., C1, C2, C4). Studies on various nitroaromatic compounds. scielo.brmdpi.com
HOMO-LUMO Gap Relatively small, indicating a reactive molecule. The presence of a strong electron-withdrawing group (NO₂) typically lowers the LUMO energy, reducing the gap. mdpi.com

| Electron Density | The naphthalene ring is electron-deficient due to the strong withdrawing effects of the nitro group. | Known electronic effects of the nitro substituent. scielo.br |

This table is generated based on theoretical principles and data from analogous compounds; specific calculated values for this compound are not available.

The electron-deficient nature of the this compound ring system makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies on similar systems, such as fluoronaphthaldehydes and other halonitroarenes, provide insight into the likely reaction pathways. researchgate.netnih.gov

The SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex. researchgate.net However, depending on the nucleophile, leaving group, and solvent, a concerted mechanism featuring a single transition state may be favored. researchgate.net DFT calculations are instrumental in mapping the potential energy surface of such reactions, allowing for the characterization of intermediates and transition states. researchgate.net

For a reaction involving this compound, a nucleophile would preferentially attack the carbon atom bearing the fluorine atom (C1) or other positions activated by the nitro group. The stability of the intermediate Meisenheimer complex is a key factor in determining the reaction's feasibility and regioselectivity. nih.gov Computational models can calculate the activation energies for the formation of different possible intermediates, thereby predicting the most likely reaction pathway. researchgate.net In the case of nucleophilic attack at C1, the fluorine atom would act as the leaving group. The transition state would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the C-F bond. Studies on related fluorinated aromatics suggest that the stability of this transition state is crucial for determining the reaction rate. nih.govdiva-portal.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a way to visualize and understand the interactions of this compound at a molecular level, particularly in biological contexts, and to predict its chemical behavior.

While specific molecular docking studies for this compound are not prominent, research on the biological activities of nitroaromatic compounds provides a framework for such investigations. nih.gov Nitro compounds are known to exhibit a range of biological effects, often linked to their bioreduction to reactive intermediates. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. elsevierpure.comnih.govresearchgate.net This is frequently used to predict the binding of a small molecule, like this compound, to the active site of a target protein.

Given its structure, this compound could be docked against various enzymes where it might act as a substrate or inhibitor. For instance, nitroreductases are enzymes that metabolize nitroaromatic compounds. nih.gov Docking simulations with such enzymes could reveal potential binding modes and interactions, helping to explain its metabolic fate and potential toxicity. mdpi.com Studies on other naphthalene derivatives have successfully used molecular docking to explore interactions with targets like cyclooxygenase (COX) enzymes, suggesting that the naphthalene scaffold can fit into the active sites of various proteins. elsevierpure.com

Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of molecules. For this compound, the primary question of regioselectivity concerns where a nucleophile or electrophile will preferentially attack the aromatic system.

As established, the molecule is highly activated towards nucleophilic aromatic substitution. The nitro group at C4 strongly activates the ortho (C3) and para (C1) positions to nucleophilic attack. Since the C1 position is substituted with a good leaving group (fluorine), SNAr is highly favored at this position. Computational models can quantify this preference by calculating the energies of the possible σ-complex intermediates that would form upon nucleophilic attack at different positions. nih.gov The pathway with the lowest activation energy will be the favored one. researchgate.net

For electrophilic aromatic substitution, the nitro group is a strong deactivating group and a meta-director. The fluoro group is deactivating but ortho-, para-directing. Therefore, the directing effects of the two substituents are in opposition, making the prediction of regioselectivity for electrophilic attack more complex. DFT calculations can be employed to determine the most likely site of electrophilic attack by analyzing the distribution of electron density and the stability of the potential intermediates (sigma complexes or Wheland intermediates). researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Fluoro-5-nitrotoluene
Benzene (B151609)
Naphthalene
1-Chloro-4-nitronaphthalene

Analytical Methodologies for 1 Fluoro 4 Nitronaphthalene and Its Derivatives in Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of 1-Fluoro-4-nitronaphthalene.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Impurity Profiling

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful method for determining the purity of this compound and identifying any process-related impurities. This technique separates molecules based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.

A validated, stability-indicating RP-HPLC method has been developed for the quantitative determination of the closely related compound 1-fluoronaphthalene (B124137) and its process-related impurities, which include isomers and other naphthalene (B1677914) derivatives like 1-nitronaphthalene (B515781). Such a method is directly applicable to the analysis of this compound, allowing for the separation of the main compound from potential starting materials, by-products, and degradants. The separation is typically achieved using a C18 column with a gradient elution system. The mobile phase often consists of an aqueous buffer (like potassium phosphate) mixed with organic solvents such as methanol (B129727) and acetonitrile. Detection is commonly performed using a photodiode array (PDA) detector, which allows for monitoring at multiple wavelengths, enhancing the specificity of the analysis.

The robustness of an RP-HPLC method ensures its reliability for routine quality control and for the critical assessment of impurity profiles, which is essential for the safety and efficacy of subsequent synthetic products.

Table 1: Example of RP-HPLC Method Parameters for Analysis of Naphthalene Derivatives

Parameter Conditions
Column Symmetry C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M KH₂PO₄ buffer (pH 2.5) : Methanol : Acetonitrile (35:52:13 v/v/v)

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing derivatives of 1-fluoro-4-nitronaphthalene via nucleophilic substitution?

  • Methodological Answer : Nucleophilic substitution with amines (e.g., n-butylamine or piperidine) requires inert atmospheres (e.g., nitrogen) to prevent side reactions and ensure first-order kinetics. Reactions in benzene solvent at controlled amine concentrations (e.g., 0.1M) yield quantitative product formation. For example, NaH in tetrahydrofuran (THF) facilitates nucleophilic reactions with secondary alcohols or amines, as demonstrated in the synthesis of STAT3 inhibitors .

Q. How is this compound characterized after synthesis?

  • Methodological Answer : Characterization typically involves spectroscopic techniques such as UV-Vis spectrophotometry (e.g., stopped-flow methods for kinetic analysis) and nuclear magnetic resonance (NMR). Reaction progress is monitored via linear plots of absorbance versus time under controlled amine concentrations. Quantitative yields are validated using Guggenheim methods or infinity value calculations under nitrogen .

Advanced Research Questions

Q. How do steric and electronic effects influence reaction kinetics in nucleophilic substitutions involving this compound?

  • Methodological Answer : Steric hindrance from peri-hydrogen atoms in the naphthalene ring slows reactions with bulky amines (e.g., piperidine). Kinetic studies comparing primary (n-butylamine) and secondary amines under identical conditions reveal lower k2/k1k_2/k_{-1} ratios for secondary amines due to steric constraints. Intramolecular hydrogen bonding with o-nitro groups further modulates reactivity, as shown in benzene-based kinetic experiments .

Q. What experimental approaches resolve contradictions in base-catalyzed reaction mechanisms for this compound?

  • Methodological Answer : Contradictions between steric acceleration and hydrogen bonding theories are addressed by comparing substrates with varying substituents (e.g., 1-fluoro-4,5-dinitronaphthalene vs. mono-nitro derivatives). Kinetic data analysis using the SB-GA (Specific Base-General Acid) mechanism in non-polar solvents like benzene clarifies the role of o-nitro groups in stabilizing transition states via hydrogen bonding .

Q. How can sequential functionalization of this compound be achieved for complex molecule synthesis?

  • Methodological Answer : Nickel-catalyzed sequential methylation enables selective cleavage of C–NO2_2 and C–F bonds. For example, TMB (trimethylboroxine) facilitates chemoselective methylation at different stages, leveraging directing groups (e.g., amides) for regioselectivity. This method is critical for synthesizing methylated arenes with orthogonal reactivity .

Q. What strategies mitigate challenges in low-yield reactions of this compound with weakly nucleophilic amines?

  • Methodological Answer : Increasing amine concentration or using polar aprotic solvents (e.g., DMF) enhances nucleophilicity. For sluggish reactions (e.g., with n-butylamine), early-stage reaction monitoring (first 5–10% conversion) combined with calculated infinity values ensures accurate kinetic modeling. Pre-reduction of nitro groups (e.g., Fe/HCl) can also activate the substrate for subsequent substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.